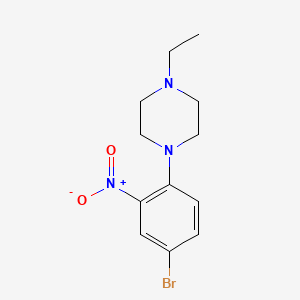

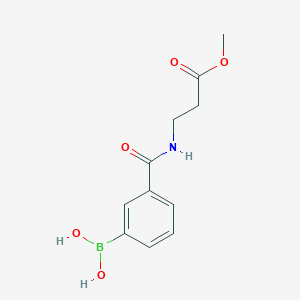

Methyl 2,4-dimethyl-6-nitrobenzoate

Overview

Description

Synthesis Analysis

The synthesis of “Methyl 2,4-dimethyl-6-nitrobenzoate” involves the reaction between 2,4-dimethyl-6-nitrophenol and methyl chloroformate. Nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11NO4 . The average mass is 209.20 g/mol .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Physical And Chemical Properties Analysis

The boiling point of “this compound” is 314.24°C . The melting point ranges from -13 °C to 106 °C .

Scientific Research Applications

Photosensitive Protecting Groups

Methyl 2,4-dimethyl-6-nitrobenzoate has been explored for its utility in the development of photosensitive protecting groups. These groups play a crucial role in synthetic chemistry by enabling selective protection and deprotection of functional groups in response to light. The compound's derivatives show promise in enhancing the efficiency of light-mediated synthetic processes, although research is still in the early stages of development (Amit, Zehavi, & Patchornik, 1974).

Environmental Fate and Toxicity

The environmental fate and toxicity of derivatives of this compound have also been a focal point of research. Studies aim to understand how these compounds degrade in environmental settings and their potential impact on ecosystems. Initial findings suggest that certain derivatives exhibit low toxicity and are subject to rapid degradation, minimizing their environmental footprint. However, comprehensive assessments are necessary to fully understand their ecological impacts (Carles, Joly, & Joly, 2017).

Analytical and Detection Methods

Advancements in analytical techniques have facilitated the detection and quantification of this compound and its derivatives in various matrices. These methods are essential for monitoring the presence of these compounds in environmental samples and assessing their distribution and persistence. The development of sensitive and accurate analytical methods remains a key area of research to support environmental monitoring and regulatory compliance (Nawrocki & Andrzejewski, 2011).

Mechanism of Action

Target of Action

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Mode of Action

Nitro compounds can undergo various chemical reactions, including reduction to amines and reaction with nucleophiles. The exact mode of action would depend on the specific conditions and reactants present .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Nitro compounds, in general, can be absorbed in the body and can undergo metabolism, often through reduction. They can be distributed in various tissues and are eventually excreted .

Result of Action

The result of the action of a nitro compound can vary widely, depending on its specific structure and the biological system in which it is present. Some nitro compounds are used as drugs and can have therapeutic effects, while others can be toxic .

Action Environment

The action of a nitro compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. These factors can affect the compound’s stability, reactivity, and efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2,4-dimethyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(2)9(10(12)15-3)8(5-6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFSPBEOCPHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695840 | |

| Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35562-53-9 | |

| Record name | Methyl 2,4-dimethyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)

![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)